Tris(dimethylamido)gallium(III) (CAS: 57731-40-5), also known as TDMAGa, is a metalorganic precursor for the deposition of gallium-containing thin films, primarily gallium nitride (GaN). It is a solid compound characterized by direct Ga-N bonds, which distinguishes it from common alkyl-based precursors like trimethylgallium (TMG). This structural feature is central to its value in processes like Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD), particularly for applications requiring lower thermal budgets. Its favorable vapor pressure (1 Torr at 109 ± 5°C) and clean, single-step evaporation profile make it a viable candidate for controlled and reproducible delivery in semiconductor manufacturing workflows.
Direct substitution of Tris(dimethylamido)gallium(III) with conventional gallium precursors like trimethylgallium (TMG), triethylgallium (TEG), or gallium trichloride (GaCl3) is impractical and leads to process failure. Each precursor class dictates fundamentally different process windows, particularly deposition temperature and impurity profiles. Alkyl precursors (TMG, TEG) possess strong Ga-C bonds, requiring higher thermal energy for ligand removal and often leading to significant carbon contamination, which degrades the electronic and optical properties of the resulting GaN film. Halide precursors like GaCl3 necessitate high deposition temperatures (>400-500 °C) and risk chlorine impurity incorporation. TDMAGa's Ga-N bonding facilitates lower-temperature reaction pathways, enabling process windows inaccessible with TMG or GaCl3 and fundamentally altering the impurity co-deposition risks, making it a non-interchangeable choice for temperature-sensitive processes.
Tris(dimethylamido)gallium(III) enables self-limiting thermal Atomic Layer Deposition (ALD) of GaN in a temperature window of 175–225 °C. This is a significant reduction compared to the typical thermal ALD process temperatures required for standard precursors. Alkyl precursors like trimethylgallium (TMG) require approximately 375 °C, while halide precursors such as GaCl3 demand temperatures over 500 °C for thermal ALD processes. This lower thermal requirement is attributed to the more reactive Ga-N bonds within the TDMAGa molecule compared to the stronger Ga-C bonds in TMG.
| Evidence Dimension | Thermal ALD Process Window (°C) |
| Target Compound Data | 175–225 °C |
| Comparator Or Baseline | Trimethylgallium (TMG): ~375 °C | Gallium Trichloride (GaCl3): >500 °C |
| Quantified Difference | Enables processing at ~150-300 °C lower temperatures than common alternatives. |
| Conditions | Thermal Atomic Layer Deposition (ALD) of Gallium Nitride (GaN). |
A lower deposition temperature is critical for integrating GaN films onto thermally sensitive substrates, such as CMOS electronics or flexible polymers, and reduces overall process energy costs.
Density Functional Theory (DFT) calculations show that the activation energy for the reaction of the Tris(dimethylamido)gallium(III) dimer with ammonia (NH3) is 0.60 eV. This is less than half the activation energy calculated for the conventional trimethylgallium (TMG) monomer reaction with NH3, which is 1.37 eV. This substantial difference in activation energy provides a theoretical basis for the experimentally observed lower deposition temperatures.
| Evidence Dimension | Activation Energy for Reaction with NH3 (eV) |
| Target Compound Data | 0.60 eV (as dimer) |
| Comparator Or Baseline | Trimethylgallium (TMG): 1.37 eV (as monomer) |
| Quantified Difference | 56% lower activation energy barrier |
| Conditions | Density Functional Theory (DFT) simulation of precursor reaction with ammonia. |
A lower activation energy translates to higher reactivity at lower temperatures, enabling more efficient surface reactions and reducing the need for high thermal energy or aggressive plasma enhancement to drive the deposition process.
The use of alkyl-based precursors like trimethylgallium (TMG) and triethylgallium (TEG) is a primary source of unintentional carbon incorporation in MOCVD-grown GaN, with typical concentrations ranging from 10¹⁶ to 10¹⁸ cm⁻³. Tris(dimethylamido)gallium(III) inherently avoids Ga-C bonds, which are difficult to break at low temperatures and lead to carbon impurities. Studies using TDMAGa for ALD of GaN report low carbon and oxygen impurity levels, with some achieving no detectable carbon impurities via XPS, demonstrating a key advantage over alkyls where carbon management is a critical process challenge.
| Evidence Dimension | Impurity Source |
| Target Compound Data | Ga-N bonds, minimizing direct carbon source |
| Comparator Or Baseline | Trimethylgallium (TMG): Ga-C bonds, a primary source of carbon impurities (10¹⁶ - 10¹⁸ cm⁻³) |
| Quantified Difference | Fundamentally mitigates the primary pathway for carbon incorporation present in alkyl precursors. |
| Conditions | Deposition of Gallium Nitride (GaN) films via MOCVD or ALD. |
Minimizing carbon contamination is crucial for achieving high-purity GaN films with superior electrical and optical properties, such as high electron mobility and strong band-edge emission, required for high-performance electronic and optoelectronic devices.
This precursor is the right choice for depositing conformal GaN thin films on substrates that cannot withstand high temperatures, such as processed CMOS wafers, flexible polymer substrates, or certain III-V heterostructures. Its ability to enable thermal ALD processes below 250 °C prevents thermal damage and device degradation that would occur with TMG or GaCl3.
For applications in high-power and high-frequency electronics where film purity is paramount, TDMAGa offers a pathway to GaN with reduced carbon contamination compared to standard alkyl precursors. This is particularly relevant for growing nucleation layers, buffer layers, or channel materials where carbon-related defects can act as charge traps and degrade device performance.
In plasma-enhanced ALD (PEALD) systems, the high reactivity of TDMAGa allows for the growth of high-quality, crystalline, and even epitaxial GaN films at very low temperatures (e.g., 130–250 °C). This makes it a preferred precursor for creating high-quality crystalline GaN layers without the need for a high-temperature MOCVD step, potentially simplifying device fabrication workflows.
Flammable;Corrosive